Balanced BRD4 BD1/BD2 Binding Profile Distinguishes Degrader-16 from BD2-Selective Degraders
PROTAC BRD4 Degrader-16 exhibits near-equivalent binding to BRD4 bromodomains 1 and 2, with IC50 values of 34.58 nM for BD1 and 40.23 nM for BD2, yielding a BD1/BD2 ratio of approximately 0.86 . This balanced profile contrasts with the widely used BRD4 degrader ARV-825, which demonstrates strong BD2 preference with reported affinities of 90 nM for BD1 and 28 nM for BD2 (BD1/BD2 ratio ≈ 3.2) . The differential domain engagement may influence ternary complex formation geometry and subsequent degradation efficiency of distinct BRD4 isoforms [1].
| Evidence Dimension | BRD4 bromodomain binding affinity (IC50) |
|---|---|
| Target Compound Data | BRD4 BD1 IC50 = 34.58 nM; BRD4 BD2 IC50 = 40.23 nM |
| Comparator Or Baseline | ARV-825: BRD4 BD1 affinity = 90 nM; BRD4 BD2 affinity = 28 nM |
| Quantified Difference | Degrader-16 BD1/BD2 ratio ≈ 0.86 vs. ARV-825 BD1/BD2 ratio ≈ 3.2 |
| Conditions | In vitro binding assays (vendor-reported biochemical IC50) |
Why This Matters
Balanced BD1/BD2 engagement may confer distinct degradation kinetics of BRD4 long (L) and short (S) isoforms, a parameter critical for studies investigating isoform-specific transcriptional regulation.
- [1] Huang H, Wei A, Li Y, Cheng G, et al. Adjusted degradation of BRD4 S and BRD4 L based on fine structural modifications of the pyrrolopyridone scaffold. Eur J Med Chem. 2022;236:114259. doi:10.1016/j.ejmech.2022.114259. View Source
